N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
Description
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic small molecule characterized by a 1,3,4-oxadiazole core linked to a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a sulfonamide-substituted benzamide group. The oxadiazole ring is a heterocyclic scaffold known for its role in modulating enzyme activity, particularly in kinase and adenylyl cyclase inhibition . This compound is part of a broader class of oxadiazole derivatives optimized for therapeutic applications, including chronic pain management and neuroinflammation modulation .
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O6S/c1-15-3-2-10-27(14-15)34(29,30)18-7-4-16(5-8-18)21(28)24-23-26-25-22(33-23)17-6-9-19-20(13-17)32-12-11-31-19/h4-9,13,15H,2-3,10-12,14H2,1H3,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCHDLWBRDJVQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure includes:
- Oxadiazole ring : Contributes to its biological activity.
- Dihydrobenzo[b][1,4]dioxin moiety : Known for various biological effects.
- Sulfonamide group : Often associated with antibacterial properties.
Molecular Formula
Molecular Weight : 444.51 g/mol
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit various mechanisms of action:
- Anticancer Activity :
- Antimicrobial Effects :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its chemical structure:
Case Studies
Several studies have explored the biological activity of similar compounds:
- Antitumor Activity :
- Antimicrobial Testing :
Scientific Research Applications
Anticancer Research
Numerous studies have highlighted the potential of 1,3,4-oxadiazole derivatives as anticancer agents. For instance:
- A study demonstrated that specific 1,3,4-oxadiazole derivatives exhibit significant telomerase inhibitory activity against gastric cancer cell lines with IC50 values comparable to established chemotherapeutics .
These findings suggest that compounds like N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide could be effective in targeting various cancer types.
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have been well documented. For example:
- Research has shown that certain oxadiazole compounds possess significant activity against both Gram-positive and Gram-negative bacteria as well as fungi .
| Compound | Microbial Strain | Activity |
|---|---|---|
| Compound C | E. coli | Effective |
| Compound D | S. aureus | Effective |
This suggests that the compound may serve as a lead structure for developing new antimicrobial agents.
Anti-inflammatory Properties
The anti-inflammatory potential of oxadiazole derivatives has also been explored:
- Compounds containing the oxadiazole ring have been reported to inhibit key inflammatory mediators and pathways .
Case Studies
Several case studies illustrate the effectiveness of oxadiazole derivatives in various therapeutic areas:
- Inhibition of Cancer Cell Proliferation :
- Antimicrobial Screening :
Comparison with Similar Compounds
Oxadiazole Derivatives from Adenylyl Cyclase Optimization ()
A series of 1,3,4-oxadiazole derivatives (compounds 18–21) share structural homology with the target compound but differ in substituents on the benzamide ring. Key comparisons include:
Key Findings :
Sulfonamide-Containing Analogues (–9)
Compounds with sulfonamide or piperidine modifications exhibit structural parallels:
| Compound ID | Structural Features | Molecular Formula | Molecular Weight | Key Differences |
|---|---|---|---|---|
| Target Compound | Benzodioxin-oxadiazole, 3-methylpiperidin | C24H23N4O6S | 507.5 | Optimized for adenylyl cyclase inhibition |
| ECHEMI Compound (Ev7) | Thioacetyl, 4-methylpiperidin | C18H19N3O3S2 | 405.5 | Reduced steric hindrance at piperidine |
| Compound 898351-37-6 (Ev8) | Methylsulfonylphenyl, piperidin sulfonyl | C21H22N4O6S2 | 490.6 | Dual sulfonyl groups for enhanced binding |
| Compound (Ev9) | Triazine-linked sulfonamide | C18H23N5O5S | 421.5 | Triazine core alters bioactivity |
Key Findings :
- The 3-methylpiperidin group in the target compound may confer better CNS penetration than the 4-methyl isomer in the ECHEMI compound due to reduced steric clash with blood-brain barrier transporters .
- Dual sulfonyl groups in Compound 898351-37-6 (Ev8) suggest stronger hydrogen-bonding interactions but lower solubility compared to the target compound .
Bioactivity Profile Correlation ()
Text-mining analysis of 37 compounds revealed that structural similarity strongly correlates with shared bioactivity profiles. For example:
- Oxadiazole derivatives cluster with kinase inhibitors, while sulfonamide-containing compounds group with enzyme antagonists .
- The benzodioxin moiety in the target compound aligns with anti-neuroinflammatory activity observed in structurally related natural products (e.g., compound 7 in ), which inhibit LPS-induced neuroinflammation .
Research Implications
The target compound’s unique combination of benzodioxin, oxadiazole, and 3-methylpiperidin sulfonyl groups positions it as a promising candidate for adenylyl cyclase inhibition and neuroinflammatory applications. Comparative data suggest:
- Selectivity : The 3-methylpiperidin sulfonyl group may reduce off-target effects compared to simpler substituents (e.g., bromo or isopropoxy) .
- Solubility : Higher polarity from the sulfonyl group could improve aqueous solubility over thiomethoxy or trifluoromethyl analogues .
- Therapeutic Potential: Structural alignment with anti-neuroinflammatory compounds () supports further investigation into neuropathic pain or neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
